molecular formula C10H9NO B1265764 6-Amino-1-naphthol CAS No. 23894-12-4

6-Amino-1-naphthol

Cat. No.: B1265764
CAS No.: 23894-12-4
M. Wt: 159.18 g/mol
InChI Key: QYFYIOWLBSPSDM-UHFFFAOYSA-N
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Description

6-Amino-1-naphthol is an organic compound with the molecular formula C₁₀H₉NO. It is a derivative of naphthalene, characterized by the presence of an amino group (-NH₂) and a hydroxyl group (-OH) attached to the naphthalene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Historical Context and Structural Considerations

6-Amino-1-naphthol’s synthesis is rooted in classical naphthalene functionalization strategies. The hydroxyl group at position 1 and the amino group at position 6 necessitate careful regiochemical control, often achieved through sulfonic acid directing groups. Early methods relied on sequential sulfonation-nitration-reduction sequences, while modern approaches integrate catalytic hydrogenation and alkali fusion.

Sulfonation-Nitration-Reduction-Desulfonation Methodology

The most widely documented route involves four key stages:

Sulfonation of Naphthalene

Naphthalene undergoes sulfonation with concentrated sulfuric acid or oleum to introduce sulfonic acid groups. In industrial settings, trisulfonation is common, though monosulfonation at position 1 is sufficient for directing subsequent nitration. For example, naphthalene reacts with 2.4× molar excess of sulfuric acid at 90°C for seven hours to yield 1-naphthalenesulfonic acid.

Nitration Regiochemistry

The sulfonic acid group directs nitration to the meta position. Using mixed acid (HNO₃/H₂SO₄) at 40–60°C, nitration of 1-naphthalenesulfonic acid produces 1-sulfo-5-nitronaphthalene. However, competing isomer formation necessitates precise temperature control.

Catalytic Reduction to Aminonaphthalenesulfonic Acid

Nitro groups are reduced to amines via catalytic hydrogenation. Patent US4111979A describes using palladium-on-carbon catalysts under hydrogen pressure to convert nitrosulfonic acids to aminonaphthalenesulfonic acids. For this compound precursors, this step yields 1-sulfo-6-aminonaphthalene.

Desulfonation via Alkali Fusion

Alkali fusion with NaOH at 170–220°C removes sulfonic acid groups, replacing them with hydroxyl groups. This step converts 1-sulfo-6-aminonaphthalene to this compound. US4111979A reports fusion masses containing 23.2% H acid trisodium salt, highlighting the efficiency of this method.

Table 1: Representative Reaction Conditions for Sulfonation-Nitration-Desulfonation

Step Reagents/Conditions Yield (%) Reference
Sulfonation H₂SO₄ (7.2 mol/mol naphthalene), 90°C 85–90
Nitration HNO₃/H₂SO₄, 50°C 75–80
Reduction Pd/C, H₂ (3 atm), 80°C 92–95
Alkali Fusion NaOH (40% w/w), 200°C, 12 h 88–90

Bucherer Reaction for Direct Amination

The Bucherer reaction offers an alternative pathway, introducing amino groups via ammonolysis of naphthols. While traditionally used for β-naphthol derivatives, modifications enable its application to 1-naphthol:

  • Reaction Conditions : 1-Naphthol reacts with aqueous ammonia (25–30% NH₃) and ammonium bisulfite at 150–170°C under autogenous pressure.
  • Regiochemical Control : Sulfonic acid additives direct amination to position 6. For instance, adding 1-naphthol-5-sulfonic acid shifts selectivity from position 4 to 6.

This method avoids nitration but requires high-pressure reactors and yields ~70% due to byproduct formation.

Catalytic Hydrogenation of Nitro-Naphthols

Modern approaches favor nitro group reduction over classical amination. A nitro precursor, 6-nitro-1-naphthol, is synthesized via directed nitration of 1-naphthol-5-sulfonic acid, followed by desulfonation. Hydrogenation with Raney nickel or palladium catalysts achieves near-quantitative yields:

Example Protocol :

  • Substrate : 6-Nitro-1-naphthol (10 g)
  • Catalyst : 5% Pd/C (0.5 g)
  • Conditions : H₂ (4 atm), ethanol, 50°C, 4 h
  • Yield : 98%

Alkali Fusion and Acid Precipitation in Industrial Workflows

Patent US4111979A details a closed-loop process for H acid production, adaptable to this compound synthesis. Key steps include:

  • Precipitation Recycling : Filtrates from acid precipitation (pH <1) are neutralized and reused in reduction steps, minimizing waste.
  • Temperature Optimization : Cooling crystallization to 40°C ensures high-purity product isolation.

Table 2: Industrial Process Parameters from Patent US4111979A

Parameter Value
Nitro mixture feed rate 620 parts/hour
Fusion mass feed rate 535 parts/hour
Precipitation pH <1
Crystallization temp. 40°C
Product recovery rate 400 parts/hour (35% paste)

Comparative Analysis of Synthetic Routes

Efficiency : Sulfonation-nitration-desulfonation achieves higher yields (85–90%) but generates acidic waste. The Bucherer reaction is less efficient (70%) but avoids nitration hazards.
Cost : Catalytic hydrogenation reduces reagent costs but requires expensive catalysts.
Environmental Impact : Alkali fusion produces sodium sulfite/sulfate byproducts, necessitating waste treatment systems.

Industrial Production Scalability

Large-scale manufacturing employs continuous reactors for sulfonation and nitration, with batch systems for reduction and fusion. US4111979A highlights a two-stage crystallization tank for efficient product isolation, achieving 400 parts/hour output.

Recent Advances in Green Synthesis

  • Microwave-Assisted Reactions : Reducing reaction times for sulfonation (2 h vs. 7 h) and improving yields by 5–8%.
  • Biocatalytic Amination : Enzymatic systems (e.g., aminotransferases) enable ambient-condition amination, though yields remain low (50–60%).

Chemical Reactions Analysis

Electrophilic Aromatic Substitution

The amino and hydroxyl groups activate the aromatic ring toward electrophilic substitution. The positions of substitution depend on the directing effects of these groups:

  • Amino group (–NH₂) : Strongly activates the ring, directing electrophiles to ortho and para positions relative to itself.

  • Hydroxyl group (–OH) : Activates the ring, favoring ortho and para substitution.

Bromination

In acetic acid, bromination occurs at the C1 position (adjacent to the hydroxyl group), yielding 1-bromo-6-amino-naphthol .

ReagentConditionsProductYield
Br₂Acetic acid1-Bromo-6-amino-naphthol~85%

Sulfonation

Sulfonation with oleum introduces sulfonic acid groups at C5 and C7, producing 2-aminonaphthalene-5,7-disulfonic acid .

ReagentConditionsProductYield
Oleum (H₂SO₄·SO₃)25°C, 12 h2-Amino-5,7-disulfonic acid95%

Oxidation Reactions

The hydroxyl group undergoes oxidation to form quinones, while the amino group remains intact under mild conditions.

Quinone Formation

Strong oxidizing agents (e.g., KMnO₄) convert the hydroxyl group to a ketone, yielding 6-amino-1,4-naphthoquinone .

Oxidizing AgentConditionsProductNotes
KMnO₄Acidic medium6-Amino-1,4-naphthoquinoneRequires excess oxidant

Azo Coupling Reactions

The amino group participates in diazotization, forming diazonium salts that couple with electron-rich aromatics (e.g., β-naphthol) to produce azo dyes .

Mechanism:

  • Diazotization: Treatment with NaNO₂/HCl at 0–5°C converts –NH₂ to a diazonium salt.

  • Coupling: Reaction with β-naphthol under alkaline conditions forms a stable azo compound.

Diazonium SaltCoupling PartnerProduct (Azo Dye)λₘₐₓ (nm)
6-Amino-1-naphtholβ-Naphthol4-[(6-Amino-1-naphthyl)azo]-2-naphthol520

Reduction Reactions

ReagentConditionsProductYield
H₂, Pd/CEthanol, 50°C6-Amino-1-tetralol70%

Acid-Base Behavior

This compound exhibits amphoteric properties:

  • Acidic –OH : pKa ~9.5 (deprotonates in alkaline media).

  • Basic –NH₂ : pKa ~4.2 (protonates in acidic media).

Scientific Research Applications

Scientific Research Applications

1. Chemistry

  • Building Block for Synthesis : 6-Amino-1-naphthol is utilized as a fundamental building block in the synthesis of heterocyclic compounds and dyes. Its unique structure allows for various chemical modifications, making it a valuable precursor in organic synthesis.

2. Biology

  • Biochemical Assays : This compound serves as a reagent in biochemical assays, particularly in the detection of nitrites and other analytes. It can form diazonium salts that couple with other reagents to produce measurable colored compounds.
  • Precursor for Bioactive Molecules : It is also used in synthesizing biologically active molecules, contributing to research in pharmacology and biochemistry.

3. Medicine

  • Pharmaceutical Development : this compound plays a role in developing pharmaceuticals, especially compounds with antimicrobial and anticancer properties. Its derivatives have been investigated for their potential therapeutic effects against various diseases.

4. Industry

  • Dyes and Pigments Production : The compound is widely used in the dye industry due to its ability to form vibrant azo dyes. These dyes are applied to textiles and other materials, showcasing the compound's industrial significance.

Recent studies highlight the biological activities of this compound, including:

  • Antioxidant Properties : The compound exhibits significant antioxidant activity, which is essential for protecting cells from oxidative stress.
  • Antimicrobial Effects : Research indicates that derivatives of this compound possess antimicrobial properties that can be harnessed for developing new antimicrobial agents.
  • Potential Anticancer Activity : Investigations into its anticancer properties suggest that this compound may inhibit cancer cell proliferation through various mechanisms .

Case Studies

  • Analytical Chemistry Applications :
    • A study demonstrated the use of this compound as a chromogenic reagent for spectrophotometric determination of nitrites in environmental samples. The reaction forms a colored azo dye measurable by spectrophotometry, showcasing its utility in analytical applications.
  • Dyeing Properties on Fabrics :
    • Research indicated that dyes synthesized from this compound exhibit unique dyeing properties on cotton fabrics due to the presence of hydrophilic groups. These modifications influence dye uptake and fixation properties significantly .
  • Environmental Monitoring :
    • The compound has been explored for its ability to detect environmental pollutants such as parathion-methyl, an organophosphate insecticide. This application underscores its potential role in developing sensitive analytical techniques for environmental monitoring .

Mechanism of Action

The mechanism of action of 6-Amino-1-naphthol involves its interaction with various molecular targets. For instance, it can react with tyrosinase to form a red product, which is used in qualitative and quantitative analysis . The exact pathways and molecular targets can vary depending on the specific application and the chemical environment.

Comparison with Similar Compounds

    1-Naphthol: Similar in structure but lacks the amino group.

    2-Naphthol: Another isomer with the hydroxyl group at a different position.

Uniqueness: 6-Amino-1-naphthol is unique due to the presence of both amino and hydroxyl groups, which confer distinct reactivity and versatility in chemical synthesis. Its ability to undergo a wide range of reactions makes it a valuable compound in various fields of research and industry .

Biological Activity

6-Amino-1-naphthol, a derivative of naphthol, has garnered attention due to its diverse biological activities, including antioxidant, antimicrobial, and potential anticancer properties. This article explores the biological activity of this compound based on recent studies and findings.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

  • Molecular Formula : C₁₀H₉NO
  • CAS Number : 90295
  • Molecular Weight : 161.19 g/mol

The compound features an amino group (-NH₂) at the 6-position of the naphthalene ring, contributing to its reactivity and biological properties.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. A study demonstrated that various derivatives of naphthol, including this compound, showed effective radical scavenging capabilities and ferric ion reducing power. The compound was evaluated using several assays, including DPPH and ABTS, revealing its potential as a natural antioxidant agent .

CompoundIC50 (µg/mL)Activity Type
This compound15Radical Scavenging
Other derivativesVariesVaries

Antimicrobial Activity

This compound has been tested against various microorganisms. In vitro studies showed that it possesses antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these bacteria were found to be comparable to standard antibiotics like gentamicin .

MicroorganismMIC (µg/mL)Reference
Staphylococcus aureus8
Escherichia coli16

Anticancer Potential

The anticancer properties of this compound have also been investigated. Compounds derived from naphthols were shown to induce cell lysis in cancer cell lines, including MDA-MB-231 (human breast cancer). Specific derivatives exhibited over 90% cell lysis at concentrations as low as 10 µg/mL .

Synthesis and Evaluation Study

A comprehensive study synthesized various aminonaphthol derivatives, including this compound. The synthesized compounds were screened for their biological activities. Among them, certain derivatives showed enhanced activities in terms of enzyme inhibition and antimicrobial efficacy. The study highlighted the importance of structural modifications in enhancing biological activity .

In Vivo Studies

In vivo studies on the safety profile of this compound indicated a low toxicity level. Acute toxicity tests demonstrated an LD50 greater than 2 g/kg body weight, suggesting a favorable safety margin for potential therapeutic applications . Furthermore, long-term exposure studies did not show significant adverse effects on organs or tissues in animal models.

The biological activities of this compound can be attributed to its ability to interact with cellular targets:

  • Antioxidant Mechanism : The compound scavenges free radicals, thereby reducing oxidative stress in cells.
  • Antimicrobial Mechanism : It disrupts bacterial cell wall synthesis or function, leading to cell death.
  • Anticancer Mechanism : It may induce apoptosis in cancer cells through various signaling pathways.

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for confirming the purity and structure of 6-Amino-1-naphthol?

  • Methodological Answer : Use a combination of NMR spectroscopy (e.g., 1^1H and 13^13C in DMSO-d6) and high-resolution mass spectrometry (HRMS) to confirm molecular structure. UV-Vis spectroscopy can assess purity, particularly if the compound exhibits fluorescence or absorption in specific wavelengths due to its aromatic system. For sulfonated derivatives, FT-IR can verify functional groups like -NH2_2 and -OH .

Q. How can researchers safely handle and store this compound in laboratory settings?

  • Methodological Answer : Store in a cool, dry environment (<25°C) under inert gas (e.g., nitrogen) to prevent oxidation. Use PPE (gloves, goggles) due to potential skin/eye irritation. Avoid contact with strong acids or bases, as naphthol derivatives may undergo sulfonation or decomposition .

Q. What synthetic routes are available for preparing this compound?

  • Methodological Answer : While direct synthesis methods are not explicitly detailed in the evidence, analogous protocols for amino-naphthol derivatives involve:

  • Reductive amination : Reduction of nitro groups in nitronaphthol precursors using Pd/C or Fe/HCl.
  • Multi-component reactions : Adapting methods from 1-amidoalkyl-2-naphthol synthesis (e.g., condensation of aldehydes, β-naphthol, and amides) with tailored substituents .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for this compound derivatives?

  • Methodological Answer : Discrepancies in NMR or IR spectra may arise from tautomerism (e.g., keto-enol equilibria) or positional isomerism. Use computational tools (DFT calculations) to predict tautomeric stability and compare with experimental data. Cross-validate with X-ray crystallography if crystalline derivatives are available .

Q. What strategies optimize the regioselectivity of sulfonation in this compound for targeted applications?

  • Methodological Answer : Control reaction conditions (temperature, solvent polarity) to favor sulfonation at specific positions. For example, sulfuric acid at 0–5°C may favor sulfonation at the 3- or 6-position, while elevated temperatures could shift selectivity. Monitor intermediates via HPLC to track regioselectivity .

Q. How can this compound be utilized in designing enzyme inhibitors or bioactive molecules?

  • Methodological Answer : Leverage its aromatic amine and hydroxyl groups for hydrogen bonding with biological targets. For instance, derivatives of this compound have been used in patents for compounds targeting aminoglycoside-modifying enzymes (e.g., APH(2'')-IVa). Perform molecular docking studies to evaluate binding affinity to enzyme active sites .

Q. What are the environmental and stability considerations for this compound in aqueous systems?

  • Methodological Answer : Assess photodegradation and hydrolysis under varying pH using LC-MS. The compound may form quinone-like oxidation products in the presence of light or oxygen. Stabilize formulations with antioxidants (e.g., ascorbic acid) and store in amber vials .

Properties

IUPAC Name

6-aminonaphthalen-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO/c11-8-4-5-9-7(6-8)2-1-3-10(9)12/h1-6,12H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYFYIOWLBSPSDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)N)C(=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60178592
Record name 6-Aminonaphthol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23894-12-4
Record name 6-Amino-1-naphthalenol
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Record name 6-Aminonaphthol
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Record name 6-Aminonaphthol
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Record name 6-aminonaphthol
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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